2-(2-bromo-3,5-difluorophenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-3,5-difluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-8-4(2-7(12)13)1-5(10)3-6(8)11/h1,3H,2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIBMXMFBZDOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Attributes and Foundational Academic Interest in 2 2 Bromo 3,5 Difluorophenyl Acetic Acid
2-(2-bromo-3,5-difluorophenyl)acetic acid is a halogenated aromatic carboxylic acid. Its structure is characterized by a phenylacetic acid core, which is substituted with a bromine atom at the ortho position (C2) and two fluorine atoms at the meta positions (C3 and C5) relative to the acetic acid side chain. This specific arrangement of substituents imparts a unique combination of steric and electronic properties to the molecule, which has garnered foundational academic interest.
The presence of the bulky bromine atom ortho to the acetic acid moiety can influence the molecule's conformation by creating steric hindrance, which may restrict the rotation around the carbon-carbon bond connecting the phenyl ring and the side chain. The two fluorine atoms, being highly electronegative, significantly modulate the electronic landscape of the aromatic ring. They act as strong electron-withdrawing groups, which can enhance the acidity of the carboxylic acid group and influence the reactivity of the phenyl ring in various chemical transformations.
While specific crystallographic or extensive spectroscopic data for this compound is not widely published, its physicochemical properties can be estimated based on data from its isomers and related compounds.
Interactive Data Table: Estimated Physicochemical Properties
| Property | Estimated Value | Basis for Estimation |
| Molecular Formula | C₈H₅BrF₂O₂ | |
| Molecular Weight | 251.03 g/mol | |
| Appearance | Off-white to white solid | Based on isomers like 2-(2-bromo-4,5-difluorophenyl)acetic acid. echemi.comsigmaaldrich.com |
| XLogP3 | ~2.3 | A measure of lipophilicity, estimated from isomers. echemi.comnih.gov |
| Hydrogen Bond Donor Count | 1 | From the carboxylic acid group. nih.govnih.gov |
| Hydrogen Bond Acceptor Count | 4 | From the two oxygen and two fluorine atoms. echemi.com |
| Rotatable Bond Count | 2 | echemi.com |
| Topological Polar Surface Area | 37.3 Ų | echemi.comnih.gov |
Note: The data in this table is estimated based on publicly available information for isomeric and structurally related compounds. Experimental data for this compound may vary.
Contextual Significance of 2 2 Bromo 3,5 Difluorophenyl Acetic Acid As a Chemical Scaffold and Synthetic Intermediate
The true significance of 2-(2-bromo-3,5-difluorophenyl)acetic acid in contemporary research lies in its potential as a versatile chemical scaffold and a key synthetic intermediate. Its multifunctional nature allows for a variety of chemical modifications, making it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
The carboxylic acid group is a versatile functional handle that can readily undergo esterification, amidation, and reduction to an alcohol, providing entry into a wide range of chemical derivatives. The carbon-bromine bond is particularly significant as it is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are commonly employed to modify such bromo-aromatic compounds. acs.orgacs.org These reactions allow for the introduction of a wide array of substituents at the C2 position, leading to diverse molecular architectures. For instance, the Suzuki coupling reaction could be used to introduce new aryl or heteroaryl groups, a common strategy in the development of novel pharmaceutical agents. acs.orgacs.org
The difluorinated phenyl ring itself is a desirable motif in medicinal chemistry. The inclusion of fluorine atoms can often enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Therefore, derivatives of this compound are of interest as potential precursors to new therapeutic agents. Research on related isomers has shown their utility as intermediates in the synthesis of inhibitors for enzymes like β-secretase (BACE-1), which is a target in Alzheimer's disease research. acs.orgacs.org
Overview of Current Research Trajectories and Academic Gaps in the Study of 2 2 Bromo 3,5 Difluorophenyl Acetic Acid
Retrosynthetic Analysis and Strategic Disconnections for the Synthesis of this compound
Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. scbt.comgoogle.com For this compound, several strategic disconnections can be proposed to outline potential synthetic routes.
The most apparent disconnection is the carbon-carbon bond between the aromatic ring and the acetic acid side chain (C(aryl)-Cα). This leads to two primary synthons: a (2-bromo-3,5-difluorophenyl) synthon, which could be a nucleophile (anion) or an electrophile (cation), and a two-carbon electrophilic or nucleophilic synthon for the acetic acid moiety. This disconnection suggests pathways involving the coupling of a substituted aryl halide with a reagent that provides the -CH₂COOH group or its equivalent.
A second key disconnection involves functional group interconversion (FGI) of the carboxylic acid moiety. scbt.comgoogle.com The carboxylic acid can be derived from the hydrolysis of a nitrile (-CN), the oxidation of a primary alcohol (-CH₂OH), or the oxidation of an aldehyde (-CHO). This approach simplifies the target to precursors like 2-(2-bromo-3,5-difluorophenyl)acetonitrile or 2-(2-bromo-3,5-difluorophenyl)ethanol.
Further disconnections focus on the introduction of the halogen substituents onto the phenyl ring. The C-Br and C-F bonds can be disconnected, leading back to simpler fluorinated or brominated benzene (B151609) derivatives. A logical starting point for the aromatic core is 1,3-difluorobenzene (B1663923) or 3,5-difluoroaniline, upon which the bromine atoms can be installed regioselectively.
Established Synthetic Pathways to this compound
Established synthetic routes rely on a sequence of well-understood reactions, including carbon-carbon bond formation, regioselective installation of halogens, and functional group transformations to build the final molecule.
The construction of the phenylacetic acid skeleton is a critical step. Several classical carbon-carbon bond-forming reactions can be employed to attach the acetic acid side chain to the substituted phenyl ring. nih.govresearchgate.net
One common method involves the cyanidation of a benzyl (B1604629) halide . This two-step process begins with the free-radical bromination of a substituted toluene, such as 2-bromo-3,5-difluorotoluene, to form the corresponding benzyl bromide. Subsequent reaction with a cyanide salt (e.g., NaCN or KCN) yields the nitrile, 2-(2-bromo-3,5-difluorophenyl)acetonitrile. The nitrile is then hydrolyzed to the desired carboxylic acid.
Another approach is the Willgerodt-Kindler reaction , which can convert an aryl methyl ketone into a thioamide, followed by hydrolysis to the phenylacetic acid. This would involve the Friedel-Crafts acylation of a suitable precursor like 1-bromo-3,5-difluorobenzene (B42898) to introduce an acetyl group, followed by the reaction with sulfur and an amine (e.g., morpholine).
Grignard reactions also provide a viable route. A Grignard reagent, such as (2-bromo-3,5-difluorophenyl)magnesium bromide, can be prepared from the corresponding aryl bromide. This nucleophile can then react with an electrophilic two-carbon synthon, such as ethyl chloroacetate, to form the ester of the target acid, which is subsequently hydrolyzed. researchgate.net
| Reaction Type | Starting Material | Key Reagents | Intermediate |
| Cyanide Homologation | 2-Bromo-3,5-difluorotoluene | 1. NBS, Initiator2. NaCN | 2-Bromo-3,5-difluorobenzyl cyanide |
| Grignard Reaction | 1,2-Dibromo-3,5-difluorobenzene | 1. Mg2. ClCH₂COOEt | Ethyl 2-(2-bromo-3,5-difluorophenyl)acetate |
| Friedel-Crafts/Willgerodt | 1-Bromo-3,5-difluorobenzene | 1. AcCl, AlCl₃2. S₈, Morpholine | N-(2-(2-bromo-3,5-difluorophenyl)ethanethioyl)morpholine |
The precise placement of the bromine and fluorine atoms on the benzene ring is crucial and dictates the choice of starting materials and reaction conditions. Fluorine atoms are strongly deactivating yet ortho, para-directing substituents in electrophilic aromatic substitution. wikipedia.orgresearchgate.net
A plausible starting material for the aromatic core is 3,5-difluoroaniline . This compound can undergo a Sandmeyer-type reaction to introduce a bromine atom, yielding 1-bromo-3,5-difluorobenzene . This involves diazotization of the aniline (B41778) with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by decomposition of the diazonium salt with copper(I) bromide. google.com
The next step requires the regioselective introduction of a second bromine atom at the C2 position of 1-bromo-3,5-difluorobenzene. In electrophilic aromatic substitution, the directing effects of the substituents must be considered. The two fluorine atoms strongly activate the C2, C4, and C6 positions. The existing bromine atom is a deactivating, ortho, para-director. The most nucleophilic position on the 1-bromo-3,5-difluorobenzene ring is C2, which is ortho to both fluorine atoms. Therefore, electrophilic bromination using agents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) is expected to proceed with high regioselectivity to yield 1,2-dibromo-3,5-difluorobenzene. google.comnih.gov This dibrominated intermediate is a key precursor for subsequent C-C bond formation.
Alternative strategies could involve starting with 2,6-difluoroaniline, brominating it at the 4-position, and then performing a deamination reaction to yield 1-bromo-3,5-difluorobenzene. chemicalbook.com
The final step in many synthetic sequences is the conversion of a precursor functional group into the carboxylic acid. minia.edu.eg These interconversions are standard transformations in organic synthesis. google.comchemicalbook.com
Hydrolysis of Nitriles: If the synthetic route proceeds via a nitrile intermediate, such as 2-(2-bromo-3,5-difluorophenyl)acetonitrile, it can be converted to the carboxylic acid by hydrolysis under acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O) conditions, followed by acidification.
Oxidation of Primary Alcohols: A precursor alcohol, 2-(2-bromo-3,5-difluorophenyl)ethanol, can be oxidized to the carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in acetone/H₂SO₄) can achieve this transformation. minia.edu.eg
Oxidation of Aldehydes: Similarly, the corresponding aldehyde, 2-(2-bromo-3,5-difluorophenyl)acetaldehyde, can be oxidized to the carboxylic acid using milder oxidizing agents such as silver oxide (Tollens' reagent). google.com
| Precursor Functional Group | Transformation | Typical Reagents | Product |
| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid (-COOH) |
| Primary Alcohol (-CH₂OH) | Oxidation | KMnO₄ or CrO₃/H₂SO₄ | Carboxylic Acid (-COOH) |
| Ester (-COOR) | Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid (-COOH) |
| Aldehyde (-CHO) | Oxidation | Ag₂O, NH₄OH (Tollens') | Carboxylic Acid (-COOH) |
Emerging and Catalytic Approaches for the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods, particularly those using transition metals, to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance. rsc.org
Palladium-catalyzed cross-coupling reactions have become powerful tools for forming carbon-carbon bonds. orgsyn.orgchemicalbook.com Several palladium-catalyzed strategies can be envisioned for the synthesis of this compound.
One approach is the α-arylation of an acetic acid derivative . This involves the coupling of an aryl halide, such as 1,2-dibromo-3,5-difluorobenzene, with the enolate of a protected acetic acid like tert-butyl acetate. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. The more reactive C-Br bond at the 1-position would be expected to react selectively, leaving the C-Br at the 2-position intact. Subsequent hydrolysis of the ester yields the final product. orgsyn.org
Another powerful method is the coupling of an arylboronic acid with an α-haloacetate . For this, 2-bromo-3,5-difluorophenylboronic acid would be required as a precursor. This boronic acid could be coupled with a reagent such as ethyl bromoacetate (B1195939) in the presence of a palladium(0) catalyst and a base to form the corresponding ester, which is then hydrolyzed. guidechem.com
Carbonylation reactions also offer a direct route. A precursor such as 2-bromo-3,5-difluorobenzyl bromide could undergo palladium-catalyzed carbonylation in the presence of carbon monoxide and water or an alcohol to yield the acid or its ester directly. A related approach involves the palladium-catalyzed hydroxycarbonylation of an aryl halide using a formate (B1220265) salt as a condensed source of carbon monoxide. sigmaaldrich.com
| Catalytic Method | Aryl Precursor | Coupling Partner | Palladium Catalyst/Ligand (Example) |
| α-Arylation | 1,2-Dibromo-3,5-difluorobenzene | Enolate of tert-butyl acetate | Pd(OAc)₂ / Buchwald-type ligand |
| Suzuki Coupling | 2-Bromo-3,5-difluorophenylboronic acid | Ethyl bromoacetate | Pd(PPh₃)₄ |
| Carbonylation | 2-Bromo-3,5-difluorobenzyl bromide | Carbon Monoxide (CO) / H₂O | PdCl₂(PPh₃)₂ |
Green Chemistry Principles and Sustainable Synthesis of this compound
The integration of green chemistry principles is crucial for the sustainable production of this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One sustainable approach involves the use of catalytic reactions, which are often more environmentally friendly than stoichiometric methods. For instance, a patented process for a similar compound, 2,3-difluorophenylacetic acid, utilizes a carbonylation reaction that avoids the use of highly toxic cyanide reagents, a significant step towards a greener process. google.com This method involves the direct carbonylation of a benzyl halide, which has fewer reaction steps and milder conditions compared to traditional methods. google.com
Another key aspect of green synthesis is the use of safer and more environmentally benign solvents. Research has explored conducting reactions in aqueous media or using ionic liquids, which can be recycled and reused. For example, the Willgerodt-Kindler reaction, a potential method for converting a benzaldehyde (B42025) precursor to the corresponding phenylacetic acid, has been successfully performed in water, reducing the reliance on volatile organic solvents.
Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, contributes to a greener process by reducing solvent usage, energy consumption, and waste generation.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing costs and environmental impact. This involves a systematic investigation of various parameters such as temperature, pressure, catalyst loading, and reaction time.
A plausible synthetic route to this compound begins with the bromination of 1,3-difluorobenzene to produce 1-bromo-2,4-difluorobenzene. This can be followed by a series of reactions to introduce the acetic acid side chain. Key transformations where optimization is critical include:
Carbonylation of a Benzyl Halide Precursor: In the synthesis of the related 2,3-difluorophenylacetic acid, the carbonylation of 2,3-difluorobenzyl chloride is a key step. The yield of this reaction is highly dependent on the molar ratios of the reactants, the type of catalyst, and the reaction temperature. For instance, using a cobalt tetracarbonyl salt as a catalyst, the yield can be significantly influenced by the ratio of carbon monoxide and the sodium hydroxide (B78521) concentration. google.com A patent describes that optimizing the mole ratio of 2,3-difluoro benzyl chlorine to carbon monoxide to sodium hydroxide to cobalt tetracarbonyl sodium can lead to yields as high as 89.6%. google.com
| Reactant/Catalyst | Molar Ratio | Temperature (°C) | Yield (%) | Purity (%) |
| 2,3-difluoro benzyl chlorine : CO : NaOH : Co2(CO)8 | 1 : 1 : 1 : 0.015 | 30-40 | 89.6 | 99.5 |
| 2,3-difluoro benzyl chlorine : CO : NaOH : Co2(CO)8 | 1 : 1.3 : 1.1 : 0.015 | 30-40 | 66.3 | 99.4 |
| 2,3-difluoro benzyl chlorine : CO : NaOH : Co2(CO)8 | 1 : 1.3 : 1.1 : 0.015 | 30-40 | 65.2 | 99.5 |
| 2,3-difluoro benzyl chlorine : CO : NaOH : Co2(CO)8 | 1 : 1.3 : 1.1 : 0.015 | 30-40 | 59.8 | 99.1 |
Willgerodt-Kindler Reaction: Should a benzaldehyde precursor be utilized, the Willgerodt-Kindler reaction offers a pathway to the desired phenylacetic acid. The efficiency of this reaction is highly sensitive to the choice of amine, solvent, and temperature. Studies on substituted acetophenones have shown that optimizing these parameters through methods like response surface methodology can significantly improve yields. scispace.com For example, the selection of the amine reagent has a profound impact on the reaction outcome. scispace.com
Grignard Reaction: An alternative approach involves the formation of a Grignard reagent from a corresponding benzyl halide, followed by reaction with carbon dioxide. youtube.com The success of this method hinges on the careful control of anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. The temperature and the rate of addition of carbon dioxide are also critical parameters to control for maximizing the yield of the carboxylic acid. youtube.com
The table below summarizes various synthetic approaches and the typical yields achieved for precursors and related phenylacetic acids, highlighting the importance of optimized conditions.
| Starting Material | Reaction Type | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
| 2,3-difluoro toluene | Photohalogenation & Carbonylation | 2,3-difluorophenylacetic acid | Co2(CO)8, NaOH | Methanol (B129727) | 30-40 | up to 89.6 google.com |
| Substituted Acetophenones | Willgerodt-Kindler | Substituted Phenylacetic Acid Thioamides | Sulfur, Various Amines | Quinoline | Optimized via RSM | 62-90 scispace.com |
| Bromobenzene | Grignard Reaction | Benzoic Acid | Mg, CO2 | Diethyl ether | -78 to RT | High |
Continuous efforts in process optimization and the adoption of green chemistry principles are essential for the development of economically viable and environmentally responsible methods for the synthesis of this compound and its derivatives.
Reactivity Profiling of the Carboxylic Acid Moiety in this compound
The carboxylic acid group is a primary site for a variety of chemical modifications, enabling the synthesis of a wide range of derivatives.
Condensation, Esterification, and Amidation Reactions of this compound
The carboxyl group of this compound readily undergoes condensation reactions to form esters and amides. These reactions are fundamental in creating libraries of compounds for drug discovery and other applications.
Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This process is crucial for modifying the polarity and bioavailability of the parent molecule.
Amidation: Amide synthesis is a cornerstone of medicinal chemistry. The reaction of this compound with amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), yields the corresponding amides. libretexts.org The choice of amine allows for the introduction of diverse functional groups and structural motifs. The sequence of reagent addition can significantly impact the outcome of amidation reactions mediated by reagents like triphenylphosphine (B44618) and iodine. rsc.org Boron-based reagents have also emerged as effective mediators for amidation reactions. ucl.ac.uk
| Reagent Class | Example Reagent | Product Type |
| Alcohols | Methanol, Ethanol (B145695) | Esters |
| Amines | Benzylamine, Morpholine | Amides |
| Coupling Agents | DCC, EDC | Amides |
Reduction and Functional Group Interconversions of the Carboxyl Group in this compound
The carboxylic acid can be reduced to a primary alcohol, providing another avenue for derivatization. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are ineffective. libretexts.orgyoutube.com The reduction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃/THF), also offer an efficient method for this reduction. libretexts.org
Careful selection of reducing agents can allow for the partial reduction to an aldehyde. Reagents like diisobutylaluminum hydride (DIBAL-H) or lithium tri-tert-butoxyaluminohydride can achieve this transformation under controlled conditions. libretexts.org
Electrophilic and Nucleophilic Aromatic Substitutions on the Difluorophenyl Ring of this compound
The electron-withdrawing nature of the fluorine and bromine atoms deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comlumenlearning.combyjus.com However, under harsh conditions, reactions such as nitration or further halogenation may be possible, with the directing effects of the existing substituents playing a crucial role. The acetic acid side chain is an ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. The interplay of these effects would likely lead to complex product mixtures.
Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly for the fluorine atoms. masterorganicchemistry.commdpi.com Strong nucleophiles can displace one or both fluorine atoms, especially when the ring is further activated by other electron-withdrawing groups. The regioselectivity of such reactions can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.net
Transformations at the Benzylic Methylene (B1212753) Position of this compound
The benzylic methylene group (the -CH₂- group adjacent to the aromatic ring) offers another site for functionalization. While less commonly explored for this specific molecule in the provided search results, benzylic positions are generally susceptible to radical halogenation or oxidation under appropriate conditions. Such transformations would introduce further handles for diversification.
Transition Metal-Catalyzed Transformations of the Aryl Bromine in this compound
The carbon-bromine bond is a key reactive center for a variety of powerful transition metal-catalyzed cross-coupling reactions. beilstein-journals.orgrsc.org These reactions are instrumental in building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Diversification of this compound
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govwikipedia.org This reaction is widely used to synthesize biaryl compounds and has been successfully applied in the synthesis of complex molecules, including pharmaceuticals. acs.orgacs.org
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.org It is a powerful tool for introducing alkynyl moieties, which are valuable precursors for further transformations. The synthesis of various biologically active compounds has utilized this methodology. acs.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, typically with trans selectivity. organic-chemistry.orglibretexts.org This reaction is effective for the vinylation of aryl halides and has been employed in the synthesis of complex organic molecules. beilstein-journals.org
| Coupling Reaction | Reactant | Catalyst System (Typical) | Bond Formed |
| Suzuki | Aryl or Vinyl Boronic Acid/Ester | Pd catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C(sp²)-C(sp) |
| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |
Amination and Etherification Reactions of the Aryl Bromine in this compound
The carbon-bromine bond in this compound is a prime site for modification through cross-coupling reactions, enabling the introduction of nitrogen and oxygen nucleophiles to form new C-N and C-O bonds, respectively. These transformations are fundamental in the synthesis of many biologically active compounds and functional materials.
Amination Reactions:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. For this compound, it is anticipated that the aryl bromide would readily undergo amination. To avoid side reactions with the carboxylic acid group, it is common practice to first protect it, for instance, as a methyl or ethyl ester.
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for the reaction's success, with sterically hindered and electron-rich ligands often providing the best results.
Etherification Reactions:
The formation of aryl ethers from this compound can be achieved through methods such as the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. Similar to the amination reaction, protection of the carboxylic acid group is advisable to prevent interference. The classic Ullmann reaction often requires harsh conditions, but modern modifications with various ligands can facilitate the transformation under milder temperatures.
Palladium-catalyzed Buchwald-Hartwig-type C-O coupling reactions have also emerged as a viable alternative for the synthesis of diaryl ethers from aryl halides and phenols. These reactions often exhibit broad functional group tolerance.
The following table outlines the expected amination and etherification transformations of a protected form of this compound, based on established catalytic methods.
| Reactant | Reaction Type | Reagents & Conditions (Hypothetical) | Expected Product |
| Methyl 2-(2-bromo-3,5-difluorophenyl)acetate | Buchwald-Hartwig Amination | Amine (R-NH₂), Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Toluene, Heat | Methyl 2-(2-amino(R)-3,5-difluorophenyl)acetate |
| Methyl 2-(2-bromo-3,5-difluorophenyl)acetate | Ullmann Etherification | Phenol (Ar-OH), CuI, Base (e.g., K₂CO₃), Solvent (e.g., DMF or Pyridine), Heat | Methyl 2-(2-aryloxy-3,5-difluorophenyl)acetate |
Chemo- and Regioselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound—the carboxylic acid, the aryl bromide, and the aryl fluorides—necessitates a careful consideration of chemo- and regioselectivity in its chemical transformations.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, the primary competition is between reactions at the carboxylic acid group and the aryl halide bonds.
Reactions at the Carboxylic Acid: Standard transformations of the carboxylic acid, such as esterification (e.g., with an alcohol and acid catalyst) or amidation (e.g., with an amine and a coupling agent like DCC or EDC), can typically be performed without affecting the aryl halide bonds, especially under mild conditions.
Reactions at the Aryl Bromide: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or the aforementioned Buchwald-Hartwig amination, are highly selective for the C-Br bond over the C-F bonds. The relative reactivity of aryl halides in these reactions generally follows the order I > Br > Cl >> F. Therefore, the aryl bromide can be selectively functionalized in the presence of the aryl fluorides.
Reactions at the Aryl Fluorides: Nucleophilic aromatic substitution (SNAr) can lead to the displacement of the fluorine atoms. This reaction is favored when the aromatic ring is activated by electron-withdrawing groups, which is the case here with the two fluoro substituents and the bromo and acetic acid groups. Typically, SNAr requires a strong nucleophile and often harsh reaction conditions (high temperature). The fluorine atoms are generally less reactive than the bromine atom in palladium-catalyzed couplings but can be more susceptible to SNAr.
Regioselectivity:
Regioselectivity pertains to the preferential reaction at one position over another. For this compound, this is most relevant in the context of potential substitution of the fluorine atoms via SNAr. The directing effects of the existing substituents on the aromatic ring will govern the position of nucleophilic attack. The two fluorine atoms are ortho and para to the bromine atom and meta to the acetic acid side chain. The electron-withdrawing nature of the bromo, fluoro, and the carboxylic acid groups (via the methylene linker) activates the ring for nucleophilic attack. The most likely position for SNAr would be at the carbon bearing a fluorine atom that is ortho or para to another electron-withdrawing group. In this molecule, both fluorine atoms are in activated positions. Predicting the exact regioselectivity between the two C-F bonds would likely depend on the specific nucleophile and reaction conditions, with steric factors also playing a role.
The following table summarizes the expected chemo- and regioselective transformations.
| Reaction Type | Reagents & Conditions | Reactive Site | Expected Outcome & Selectivity |
| Esterification | Methanol, H₂SO₄ (cat.) | Carboxylic Acid | Selective formation of the methyl ester. |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | C-Br bond | Chemoselective coupling at the C-Br bond over the C-F bonds. |
| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., NaOMe), Heat | C-F bonds | Potential for substitution of one or both fluorine atoms, with regioselectivity influenced by electronic and steric factors. The C-Br bond may also compete depending on the conditions. |
In Depth Spectroscopic and Crystallographic Characterization of 2 2 Bromo 3,5 Difluorophenyl Acetic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 2-(2-bromo-3,5-difluorophenyl)acetic acid
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. For this compound, a suite of NMR experiments, including one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional techniques, would be employed for a complete structural assignment.
While specific experimental spectra for this compound are not widely available in the reviewed scientific literature, the expected outcomes can be predicted based on the molecular structure.
Predicted ¹H and ¹³C NMR Data
Based on the structure of this compound, the following signals would be anticipated in its ¹H and ¹³C NMR spectra.
| Predicted ¹H NMR Data | |
| Assignment | Expected Chemical Shift (ppm) & Multiplicity |
| -CH₂- (Methylene) | ~3.8 ppm (singlet, s) |
| Ar-H4 | ~7.0-7.3 ppm (doublet of doublets of doublets, ddd) |
| Ar-H6 | ~7.0-7.3 ppm (doublet of doublets of doublets, ddd) |
| -COOH (Carboxylic Acid) | >10 ppm (broad singlet, br s) |
| Predicted ¹³C NMR Data | |
| Assignment | Expected Chemical Shift (ppm) & Multiplicity (due to C-F coupling) |
| -C H₂- | ~40 ppm (singlet, s) |
| Ar-C 6 | ~115 ppm (doublet, d) |
| Ar-C 4 | ~118 ppm (doublet, d) |
| Ar-C 2 | ~120 ppm (doublet of doublets, dd) |
| Ar-C 1 | ~135 ppm (doublet, d) |
| Ar-C 3 | ~160 ppm (doublet of doublets, dd) |
| Ar-C 5 | ~162 ppm (doublet of doublets, dd) |
| -C OOH | ~175 ppm (singlet, s) |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. Multiplicities for aromatic protons and carbons are due to H-H, H-F, and C-F couplings.
To confirm the assignments of protons and carbons and to establish the connectivity within the molecule, a series of two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show correlations between the aromatic protons H4 and H6, confirming their spatial proximity on the phenyl ring. The methylene (B1212753) protons (-CH₂-) and the carboxylic acid proton (-COOH) would likely not show COSY correlations unless there is a slow exchange rate for the acid proton.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). nih.gov This is a highly sensitive technique that would definitively link the proton signals to their corresponding carbon signals. nih.gov For the target molecule, an HSQC spectrum would show cross-peaks connecting the methylene proton signal to the methylene carbon signal, and the aromatic proton signals (H4 and H6) to their respective aromatic carbon signals (C4 and C6). youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH_ and ³J_CH_). nih.gov This is crucial for piecing together the molecular skeleton, especially for connecting fragments separated by quaternary carbons or heteroatoms. youtube.com For this compound, key HMBC correlations would include:
Correlations from the methylene protons (-CH₂-) to the carboxylic carbon (-COOH) and to the aromatic carbons C1 and C2.
Correlations from the aromatic proton H4 to carbons C2, C5, and C6.
Correlations from the aromatic proton H6 to carbons C2, C4, and C5. These correlations would unambiguously confirm the attachment of the acetic acid moiety to the C1 position of the 2-bromo-3,5-difluorophenyl ring.
¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent probe for substitution patterns on aromatic rings. alfa-chemistry.com
For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, one for the fluorine at position 3 (F3) and one for the fluorine at position 5 (F5), as they are in chemically non-equivalent environments.
Chemical Shifts: Aromatic fluorine chemical shifts typically appear between -80 and -170 ppm relative to CFCl₃. alfa-chemistry.com The precise chemical shifts of F3 and F5 would be influenced by the electronic effects of the bromine atom, the acetic acid side chain, and the other fluorine atom.
Coupling: Both fluorine signals would appear as complex multiplets due to:
¹H-¹⁹F coupling with the aromatic protons (H4 and H6).
¹⁹F-¹⁹F coupling between F3 and F5.
The magnitude of these coupling constants provides valuable information about the through-bond and through-space relationships between the coupled nuclei, further confirming the substitution pattern.
Dynamic NMR (DNMR) studies involve recording NMR spectra at variable temperatures to investigate dynamic processes within a molecule, such as the rotation around single bonds. The timescale of NMR makes it suitable for studying molecular dynamics that occur at rates of 10⁻¹ to 10⁻⁹ seconds.
In this compound, a key dynamic process is the rotation around the C1-C(H₂) bond. At low temperatures, this rotation may become slow enough on the NMR timescale to result in the observation of distinct signals for different rotational isomers (rotamers). The bulky bromine atom at the C2 position could create a significant energy barrier to free rotation. If this barrier is high enough, variable temperature ¹H or ¹⁹F NMR could potentially be used to determine the rotational energy barrier and the relative populations of different stable conformers. Such studies on analogs like halogen-substituted phenylacetic acids have provided insights into their conformational preferences, which can influence their chemical and biological properties. nih.gov
Vibrational (Infrared and Raman) and Electronic (UV-Vis) Spectroscopy for Elucidating Molecular Structure and Interactions of this compound
Vibrational and electronic spectroscopy provide complementary information to NMR by probing the vibrational modes and electronic transitions within the molecule.
Infrared (IR) and Raman Spectroscopy: These techniques measure the vibrational frequencies of chemical bonds. The resulting spectra are a unique fingerprint of the molecule, confirming the presence of key functional groups. While specific experimental spectra for this compound are not documented in the searched literature, the expected characteristic absorption bands can be predicted.
| Predicted Vibrational Spectroscopy Data | |
| Functional Group | Expected Wavenumber (cm⁻¹) & Description |
| O-H stretch (Carboxylic Acid) | 3300-2500 (very broad), due to hydrogen bonding |
| C-H stretch (Aromatic) | 3100-3000 |
| C-H stretch (Aliphatic -CH₂-) | 2960-2850 |
| C=O stretch (Carboxylic Acid) | 1725-1700 (strong) |
| C=C stretch (Aromatic) | 1600-1450 |
| C-F stretch (Aryl-Fluoride) | 1250-1100 (strong) |
| C-Br stretch | 700-500 |
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. physchemres.org The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption bands characteristic of a substituted benzene (B151609) ring. Typically, phenylacetic acids show primary bands (π→π* transitions) below 220 nm and secondary, less intense bands related to the benzene ring structure between 250-280 nm. The presence of the bromine and fluorine substituents would be expected to cause a slight shift (bathochromic or hypsochromic) of these absorption maxima compared to unsubstituted phenylacetic acid. physchemres.org
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Molecular Characterization and Fragmentation Pathway Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula of this compound (C₈H₅BrF₂O₂). The calculated monoisotopic mass is 249.9441 Da. HRMS would be able to confirm this mass to within a few parts per million (ppm), providing strong evidence for the compound's identity. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show two signals of nearly equal intensity separated by two mass units (e.g., at m/z 249.94 and 251.94), characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). docbrown.info
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion (precursor ion) is selected and subjected to fragmentation, and the resulting fragment ions (product ions) are then analyzed. nationalmaglab.org This technique provides detailed information about the molecular structure by revealing how the molecule breaks apart. nationalmaglab.orgunt.edu For this compound, characteristic fragmentation pathways would be expected:
Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, 45 Da) or the neutral loss of formic acid (HCOOH, 46 Da).
Loss of CO₂: Decarboxylation, the loss of carbon dioxide (CO₂, 44 Da), is another typical pathway for such acids. unt.edu
Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the methylene group would lead to the formation of a stable bromodifluorobenzyl cation or a related radical ion.
| Expected HRMS and MS/MS Fragmentation Data | |
| Ion | m/z (Monoisotopic) |
| [M]⁺ | 249.9441 / 251.9420 |
| [M-COOH]⁺ | 204.9493 / 206.9472 |
| [M-CO₂]⁺ | 205.9519 / 207.9498 |
| [C₇H₃BrF₂]⁺ | 203.9360 / 205.9339 |
X-ray Crystallography and Polymorphism Studies of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If suitable single crystals of this compound could be grown, this technique would provide a wealth of information.
Molecular Structure: It would confirm the atomic connectivity and provide precise measurements of bond lengths, bond angles, and torsion angles. This would unequivocally establish the substitution pattern on the phenyl ring.
Conformation: The crystal structure would reveal the solid-state conformation of the molecule, including the orientation of the carboxylic acid group relative to the phenyl ring.
Intermolecular Interactions: Crucially, it would show how the molecules pack in the crystal lattice. For a carboxylic acid, strong hydrogen bonding interactions are expected, typically forming centrosymmetric dimers where the carboxyl groups of two molecules interact. Other potential interactions like halogen bonding (involving the bromine atom) or π-π stacking could also be identified.
Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, such as melting point, solubility, and stability. Studies on related substituted phenylacetic acids have shown that they can exhibit polymorphism. nih.gov To investigate this for this compound, various crystallization conditions (e.g., different solvents, temperatures, and evaporation rates) would be employed. Each resulting crystalline form would then be analyzed by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and IR spectroscopy to identify and characterize any distinct polymorphic forms. However, no published crystallographic data or polymorphism studies for this compound were found in the reviewed literature.
Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry of this compound and its Derivatives
Detailed analysis of the crystal system, space group, and unit cell dimensions would be presented here if data were available.
Discussion of the absolute configuration and stereochemistry, as determined by X-ray diffraction, would follow.
A data table summarizing key crystallographic parameters would be included.
Analysis of Solid-State Conformations, Intermolecular Interactions, and Crystal Packing Arrangements of this compound
An examination of the conformational properties of the molecule in the solid state, including torsion angles and the orientation of the carboxylic acid group relative to the phenyl ring, would be detailed.
A thorough description of the intermolecular interactions, such as hydrogen bonding (e.g., carboxylic acid dimers), halogen bonding (involving the bromine atom), and other non-covalent interactions (e.g., π-π stacking), would be provided.
Data tables detailing bond lengths, bond angles, and parameters of intermolecular interactions would be presented.
Should crystallographic studies on This compound be published in the future, this article can be updated to include the in-depth analysis as originally intended.
Computational and Theoretical Chemistry of 2 2 Bromo 3,5 Difluorophenyl Acetic Acid
Quantum Chemical Calculations on the Electronic and Molecular Structure of 2-(2-bromo-3,5-difluorophenyl)acetic acid
Quantum chemical calculations are fundamental to understanding the electronic and molecular properties of this compound. These methods provide a quantitative description of the molecule's structure and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A detailed DFT study on analogous compounds, such as 2-(2-halophenyl)acetic acids (where halo = fluoro, chloro, bromo), offers valuable insights into the properties of this compound. nih.gov
DFT calculations, particularly at the B3LYP/6-311++G** level of theory, have been employed to optimize the geometries of halogenated phenylacetic acids. nih.gov These calculations reveal that the substitution of halogen atoms on the phenyl ring leads to structural deformations due to steric effects. nih.gov For instance, the dihedral angle of the -COOH group with respect to the phenyl ring is influenced by the type of halogen present. nih.gov
The reactivity of these molecules can be assessed using various global and local descriptors. Global reactivity descriptors include electronegativity, hardness, and the HOMO-LUMO gap. nih.gov The substitution of halogens on the phenylacetic acid structure is known to affect these reactivity parameters. nih.gov
Vibrational spectra, such as those obtained from FTIR spectroscopy, can also be predicted using DFT calculations. The computed vibrational frequencies, when scaled appropriately, show good agreement with experimental data for similar molecules. nih.gov
Table 1: Computed Geometrical Parameters for Analogous Halogenated Phenylacetic Acids
| Parameter | 2-(2-fluorophenyl)acetic acid | 2-(2-chlorophenyl)acetic acid | 2-(2-bromophenyl)acetic acid |
| Dihedral Angle (O-C-C-C) | 5.09° | 11.2° | -12.4° |
| Internal Bond Angle (C-C-X) | 123.3° | 122.0° | 122.4° |
Data adapted from a DFT study on 2-(2-halophenyl)acetic acids. nih.gov
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are essential tools for understanding a molecule's reactivity. The MEP map visually represents the electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack.
For analogous halogenated phenylacetic acids, DFT studies have been used to generate MEP maps and analyze the frontier molecular orbitals (HOMO and LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. nih.gov The presence of electron-withdrawing halogen atoms can influence the energies of these frontier orbitals. nih.gov
Table 2: Calculated HOMO-LUMO Energies and Gap for Analogous Halogenated Phenylacetic Acids
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-(2-fluorophenyl)acetic acid | -6.83 | -0.87 | 5.96 |
| 2-(2-chlorophenyl)acetic acid | -6.75 | -1.14 | 5.61 |
| 2-(2-bromophenyl)acetic acid | -6.69 | -1.20 | 5.49 |
Data adapted from a DFT study on 2-(2-halophenyl)acetic acids. nih.gov
Conformational Analysis and Potential Energy Surfaces of this compound
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For substituted phenylacetic acids, the rotation around the single bonds, particularly the bond connecting the phenyl ring to the acetic acid moiety, defines the conformational landscape. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the most stable conformations and the energy barriers between them.
While a specific conformational analysis for this compound is not available in the cited literature, studies on similar substituted aromatic compounds highlight the importance of intramolecular interactions in determining the preferred conformation. nih.gov The steric and electronic effects of the bromine and fluorine substituents would significantly influence the rotational barriers and the relative energies of different conformers.
Molecular Docking and Dynamics Simulations Involving this compound Analogs
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of small molecules with biological macromolecules like proteins. nih.govdntb.gov.ua These methods are instrumental in drug discovery and design.
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.gov For derivatives of this compound, docking studies could elucidate how these molecules might interact with the active site of a target protein. The interaction energy, which quantifies the strength of the binding, can also be calculated.
Molecular dynamics simulations can then be used to study the stability of the predicted protein-ligand complex over time. nih.gov MD simulations provide insights into the dynamic nature of the interactions and can reveal the importance of specific interactions, such as halogen bonding, in stabilizing the complex. nih.govnih.gov The presence of a bromine atom in the structure of this compound suggests that halogen bonding could play a significant role in its binding to biological targets. nih.gov
Free Energy Perturbation and Ligand Efficiency Calculations for this compound Derivatives
A thorough review of available scientific literature and computational chemistry databases did not yield specific research findings or data tables related to Free Energy Perturbation (FEP) and Ligand Efficiency (LE) calculations for derivatives of this compound. While computational methods are crucial in modern drug discovery for predicting binding affinities and optimizing lead compounds, specific studies applying these techniques to the requested chemical entity and its derivatives could not be identified in the public domain based on the conducted search.
Free Energy Perturbation is a rigorous computational method used to calculate the difference in binding free energy between two ligands. This technique is valuable for guiding the optimization of a lead compound by predicting how modifications to its chemical structure will affect its binding affinity to a biological target.
Ligand Efficiency is a metric used to assess the binding energy of a ligand on a per-atom basis. It helps in identifying small, efficient fragments that can be developed into more potent and drug-like molecules. The calculation of these parameters requires detailed computational studies, often in the context of a specific biological target.
Without dedicated research on this compound and its derivatives, no data on their calculated binding free energies or ligand efficiency metrics can be provided. Such research would be a prerequisite for generating the detailed findings and data tables requested for this section.
Structure Activity Relationship Sar and Molecular Mechanistic Studies for Derivatives of 2 2 Bromo 3,5 Difluorophenyl Acetic Acid
Rational Design and Synthesis of 2-(2-bromo-3,5-difluorophenyl)acetic acid Analogs for SAR Probing
The rational design of analogs of this compound is primarily guided by the goal of understanding and optimizing interactions with a specific biological target. This compound is a valuable synthon, particularly in the development of inhibitors for enzymes such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. google.com The synthesis of analogs typically involves the derivatization of the carboxylic acid group or modification of the phenyl ring.
The synthesis of bioactive molecules incorporating the 2-(2-bromo-3,5-difluorophenyl)acetyl moiety often begins with the activation of the carboxylic acid of this compound, for example, by converting it to an acid chloride or using standard peptide coupling reagents. This activated species can then be reacted with a variety of amines or alcohols to generate a library of amide or ester derivatives.
For instance, in the context of BACE1 inhibitors, the 2-(2-bromo-3,5-difluorophenyl)acetyl group can be appended to a core scaffold, such as an aminohydantoin. google.com The synthesis might proceed by coupling this compound with a pre-formed aminohydantoin core. The bromine atom on the phenyl ring provides a convenient handle for further structural diversification through cross-coupling reactions, such as the Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of substituents to probe the SAR. google.com
SAR studies on related BACE1 inhibitors have revealed that the presence of electron-withdrawing groups, such as the difluorophenyl moiety, can significantly enhance inhibitory activity. google.com The specific substitution pattern of the fluorine atoms on the phenyl ring, as in the 3,5-difluoro arrangement, influences the electronic properties and conformation of the molecule, which in turn affects its binding affinity to the target protein.
Table 1: Hypothetical Structure-Activity Relationship of 2-(2-bromo-3,5-difluorophenyl)acetamide Analogs
| Compound | R Group (at amide nitrogen) | Modification at Bromo Position (C2) | Relative Potency |
| 1a | Methyl | Bromine | Baseline |
| 1b | Cyclopropyl | Bromine | ++ |
| 1c | Phenyl | Bromine | + |
| 1d | Methyl | Phenyl (via Suzuki coupling) | +++ |
| 1e | Methyl | Pyridinyl (via Suzuki coupling) | ++++ |
This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for derivatives of this compound is not publicly available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, a QSAR model would aim to predict their inhibitory potency based on a set of calculated molecular descriptors.
While specific QSAR studies on derivatives of this compound are not readily found in the public domain, the principles of QSAR can be applied. A typical QSAR study for a series of such derivatives would involve the following steps:
Data Set Preparation : A series of analogs would be synthesized, and their biological activity (e.g., IC₅₀ values against a target enzyme) would be determined.
Descriptor Calculation : A wide range of molecular descriptors would be calculated for each analog. These can be categorized as:
Electronic Descriptors : Such as the partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The two fluorine atoms in the 2-(2-bromo-3,5-difluorophenyl)acetyl moiety would significantly influence these parameters.
Steric Descriptors : Including molecular weight, volume, surface area, and specific conformational indices. The bromine atom is a key steric feature.
Hydrophobic Descriptors : Like the logarithm of the partition coefficient (logP), which describes the lipophilicity of the molecule.
Topological Descriptors : Which describe the connectivity and branching of the molecule.
Model Development : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) would be used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation : The predictive power of the QSAR model would be assessed using internal and external validation techniques.
For derivatives of this compound, a QSAR model could reveal the quantitative importance of the electronic and steric features of the substituted phenyl ring for biological activity.
Mechanistic Investigations of Molecular Target Engagement by this compound Derivatives
Understanding how a molecule interacts with its biological target at a molecular level is crucial for rational drug design. For derivatives of this compound, this involves studying their binding to the target enzyme and elucidating their mechanism of inhibition.
Several biophysical techniques are employed to characterize the binding of small molecules to their macromolecular targets:
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). For an analog of this compound, ITC could reveal the driving forces behind its binding to a target protein.
Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique that monitors the binding of a ligand (the analyte) to a target protein immobilized on a sensor surface in real-time. This allows for the determination of the association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated. A series of this compound derivatives could be screened using SPR to rank their binding kinetics.
Table 2: Hypothetical Biophysical Data for the Interaction of a 2-(2-bromo-3,5-difluorophenyl)acetamide Derivative with a Target Protein
| Technique | Parameter | Value |
| ITC | Kd | 50 nM |
| Stoichiometry (n) | 1.1 | |
| ΔH | -8.5 kcal/mol | |
| TΔS | 2.0 kcal/mol | |
| SPR | kon | 2 x 105 M-1s-1 |
| koff | 1 x 10-2 s-1 | |
| Kd | 50 nM |
This table is illustrative and represents typical data obtained from such experiments.
Enzyme kinetic studies are performed to determine the mechanism by which a compound inhibits its target enzyme. By measuring the initial reaction rates at various substrate and inhibitor concentrations, one can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
For a derivative of this compound targeting an enzyme like BACE1, kinetic studies would likely reveal a competitive or mixed-mode of inhibition, where the inhibitor binds to the active site of the enzyme and competes with the natural substrate. The inhibition constant (Ki) would be determined, providing a measure of the inhibitor's potency.
Target Deconvolution and Validation Using this compound-based Chemical Probes
In cases where the biological target of a bioactive compound is unknown, or to confirm on-target effects in a complex biological system, chemical probes are invaluable tools. A chemical probe is a small molecule that is designed to interact with a specific protein target and can be used to study its function in a cellular or in vivo context.
While no specific chemical probes based on this compound have been reported in the literature, one could be designed by incorporating a reactive or reporter group. For example, a photo-affinity label (e.g., a diazirine or benzophenone) could be introduced into the molecule. Upon photoactivation, this group would form a covalent bond with the target protein, allowing for its isolation and identification by mass spectrometry. Alternatively, a "clickable" handle, such as an alkyne or azide, could be incorporated to allow for the attachment of a fluorescent dye or biotin (B1667282) tag for visualization or affinity purification, respectively.
The development of such a probe would be a critical step in validating the molecular target of any newly discovered bioactive derivatives of this compound and in deconvoluting their mechanism of action in a physiological setting.
Strategic Applications of 2 2 Bromo 3,5 Difluorophenyl Acetic Acid in Contemporary Chemical Research
2-(2-bromo-3,5-difluorophenyl)acetic acid as a Versatile Building Block in Complex Organic Synthesis
The unique combination of functional groups in this compound makes it a valuable precursor in the synthesis of complex organic molecules.
Precursor in the Synthesis of Complex Natural Products and Advanced Pharmaceutical Intermediates
Phenylacetic acid derivatives are crucial intermediates in the production of a wide array of pharmaceuticals. scribd.comdrugbank.commdpi.comwikipedia.org The bromo- and difluoro-substituents on the phenyl ring of this compound offer opportunities for diverse chemical transformations. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. This is a fundamental strategy for elaborating the core structure and introducing additional complexity, a key step in the synthesis of advanced pharmaceutical intermediates.
The fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. Therefore, incorporating this fluorinated moiety into a drug candidate can be a strategic move in drug design. The carboxylic acid group provides a handle for forming amide bonds, esters, or for further chemical modifications.
Table 1: Potential Pharmaceutical Scaffolds Derived from Phenylacetic Acid Derivatives
| Drug Class | Core Scaffold | Relevance of this compound |
|---|---|---|
| Non-steroidal anti-inflammatory drugs (NSAIDs) | Phenylacetic acid | The core structure is directly applicable. scribd.comdrugbank.com |
| Beta-lactam antibiotics | Phenylacetic acid side chain | Can be used to synthesize unique antibiotic derivatives. scribd.comwikipedia.org |
Application in Heterocyclic Chemistry and Scaffold Diversification
The functional groups on this compound make it a suitable starting material for the synthesis of a variety of heterocyclic compounds. The carboxylic acid can be used to form lactones or lactams, while the bromine atom allows for the introduction of nitrogen, sulfur, or oxygen heterocycles through transition metal-catalyzed reactions.
For instance, intramolecular cyclization reactions involving the carboxylic acid and a suitably positioned nucleophile on the phenyl ring (introduced via displacement of the bromine) could lead to the formation of fused heterocyclic systems. The difluoro-substitution pattern can also influence the regioselectivity of these cyclization reactions, providing access to unique heterocyclic scaffolds that might otherwise be difficult to synthesize.
Development of this compound-based Chemical Tools for Biological Inquiry
The development of chemical probes is essential for understanding biological processes at the molecular level. The structure of this compound lends itself to the creation of such tools.
Fluorescent, Affinity, or Photoaffinity Probes Derived from this compound
While no specific probes derived from this exact molecule are documented, its structure is amenable to modification for such purposes. The carboxylic acid can be coupled to a fluorophore to create a fluorescent probe. The bromophenyl moiety can be converted to other functionalities, such as an azide or an alkyne, which can then be used in "click chemistry" to attach reporter tags for affinity-based probes.
Furthermore, the phenyl ring could be modified to include a photo-reactive group, such as a diazirine or a benzophenone, to generate photoaffinity probes. These probes are invaluable for identifying the protein targets of bioactive small molecules.
Bioconjugation Strategies with this compound Derivatives
The carboxylic acid functionality of this compound provides a straightforward method for bioconjugation. Using standard coupling reagents, the molecule can be attached to biomolecules such as peptides, proteins, or nucleic acids. This could be used to introduce a fluorinated and brominated phenylacetic acid moiety as a label or to study its effect on the biological activity of the biomolecule. The bromine atom also offers a site for further modification after conjugation, allowing for the attachment of other molecules of interest.
Contribution of this compound to Academic Medicinal Chemistry Lead Generation and Optimization
In medicinal chemistry, the generation of novel lead compounds and their subsequent optimization is a critical process. Phenylacetic acid derivatives are known to be important building blocks for many pharmaceutical intermediates. scribd.commdpi.com
The structural features of this compound make it an attractive fragment for lead generation through fragment-based drug discovery (FBDD). The difluorophenyl group is a common motif in many bioactive molecules, and the bromine atom provides a vector for chemical elaboration to improve potency and selectivity.
In lead optimization, this compound could be used to introduce a 2-bromo-3,5-difluorophenylacetyl group into a lead molecule to enhance its properties. The fluorine atoms can improve metabolic stability and cell permeability, while the bromine atom can be used to fine-tune the electronics and sterics of the molecule to optimize its interaction with its biological target.
Table 2: Potential Applications in Medicinal Chemistry
| Application | Rationale |
|---|---|
| Lead Generation | The difluorophenylacetic acid core is a known pharmacophore. The bromine atom allows for library synthesis via cross-coupling. |
| Lead Optimization | Introduction of fluorine can improve metabolic stability and binding affinity. The bromine can be used for further derivatization to explore structure-activity relationships. |
| Fragment-Based Drug Discovery | The molecule itself can serve as a fragment to screen against biological targets. |
Design of Library Scaffolds Based on this compound
The design and synthesis of chemical libraries are fundamental to modern drug discovery and materials science. The core structure, or scaffold, of the molecules within these libraries dictates the three-dimensional space they can explore and their fundamental physical properties. This compound presents a versatile scaffold that can be systematically elaborated to generate a diverse collection of novel compounds.
The reactivity of the aryl bromide is key to its utility as a library scaffold. The carbon-bromine bond serves as a synthetic handle for a variety of cross-coupling reactions. For instance, Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, would allow for the introduction of a wide array of aryl and heteroaryl groups at the 2-position of the phenyl ring. Similarly, Sonogashira coupling could be employed to introduce alkyne functionalities, which can then be further modified. Buchwald-Hartwig amination would enable the formation of carbon-nitrogen bonds, introducing diverse amine substituents.
The carboxylic acid group of the acetic acid moiety offers another point for diversification. Standard amide bond formation reactions can be used to couple a vast range of primary and secondary amines, generating a library of amides. Esterification with various alcohols provides another avenue for creating a diverse set of molecules.
The difluoro substitution pattern on the phenyl ring is also of strategic importance. The fluorine atoms can influence the conformation of the molecule and its electronic properties. Furthermore, they can enhance metabolic stability and binding affinity to biological targets, properties that are highly desirable in drug candidates.
A hypothetical library synthesis starting from this compound could involve a multi-step sequence where both the aryl bromide and the carboxylic acid are functionalized. For example, the carboxylic acid could first be converted to a methyl ester to protect it. Then, a Suzuki-Miyaura coupling could be performed on the aryl bromide. Finally, the methyl ester could be hydrolyzed back to the carboxylic acid, which could then be converted to a diverse set of amides. This combinatorial approach, varying the coupling partner in the Suzuki-Miyaura reaction and the amine in the amidation step, could rapidly generate a large and diverse library of compounds based on the 2-(3,5-difluorophenyl)acetic acid scaffold.
Table 1: Potential Library Generation from this compound
| Reaction Type | Functional Group Targeted | Potential Reagents/Products |
|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Bromide | Arylboronic acids, Heteroarylboronic acids |
| Sonogashira Coupling | Aryl Bromide | Terminal alkynes |
| Buchwald-Hartwig Amination | Aryl Bromide | Primary and secondary amines |
| Amide Coupling | Carboxylic Acid | Diverse primary and secondary amines |
Fragment-Based Drug Discovery (FBDD) Approaches Involving the this compound Moiety
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. mdpi.com This approach involves screening small, low-molecular-weight compounds, known as fragments, for weak binding to a biological target. nih.gov Once a binding fragment is identified, it can be optimized and grown into a more potent, drug-like molecule. nih.gov
The molecular properties of this compound make it an intriguing candidate for inclusion in a fragment library. Its molecular weight is relatively low, and it possesses both hydrogen bond donor (the carboxylic acid) and acceptor (the fluorine and oxygen atoms) capabilities, which can facilitate interactions with a protein binding site.
The difluorophenyl group is particularly advantageous in the context of FBDD. Fluorine is a bioisostere of a hydrogen atom but has significantly different electronic properties. The incorporation of fluorine can lead to improved binding affinity, metabolic stability, and pharmacokinetic properties. lifechemicals.comnih.gov Furthermore, the presence of fluorine provides a valuable tool for biophysical screening methods. 19F NMR spectroscopy is a highly sensitive technique for detecting the binding of fluorinated fragments to a protein target, as the chemical shift of the fluorine nucleus is very sensitive to its local environment. lifechemicals.comcriver.com
The bromo substituent also offers strategic advantages in FBDD. It can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. frontiersin.org The bromine atom can also serve as a vector for fragment growing, allowing for the straightforward synthesis of analogues with modifications at that position to explore the binding pocket.
In a hypothetical FBDD campaign, this compound could be screened against a target protein using a technique such as 19F NMR or surface plasmon resonance (SPR). If binding is detected, X-ray crystallography could be used to determine the binding mode of the fragment. This structural information would then guide the optimization process. For example, if the bromine atom is pointing towards an unexplored region of the binding pocket, analogues could be synthesized where the bromine is replaced with other functional groups to make additional interactions with the protein.
Table 2: Physicochemical Properties and FBDD Relevance of this compound Moiety
| Feature | Property | Relevance in FBDD |
|---|---|---|
| Phenylacetic acid | Core scaffold | Provides a rigid framework for orienting functional groups. |
| Carboxylic acid | H-bond donor/acceptor | Can form key interactions in a protein binding site. |
| Difluoro groups | Electron-withdrawing, potential H-bond acceptors | Can enhance binding affinity and provide a probe for 19F NMR screening. nih.govlifechemicals.com |
Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 2 2 Bromo 3,5 Difluorophenyl Acetic Acid in Research Samples
Chromatographic Techniques for Separation and Quantification of 2-(2-bromo-3,5-difluorophenyl)acetic acid
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture for subsequent identification and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust platforms for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Content Determination of this compound
HPLC is a widely employed technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical method for determining the purity and content of this compound would involve reversed-phase chromatography, which separates molecules based on their hydrophobicity.
Method development would focus on optimizing several key parameters to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities. The choice of a stationary phase, typically a C18 column, provides a nonpolar environment. The mobile phase, a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized to ensure adequate retention and elution of the acidic analyte. The pH of the aqueous component is a critical parameter; maintaining a pH below the pKa of the carboxylic acid group (typically around 2-3) suppresses its ionization, leading to better retention and peak shape on a reversed-phase column.
Validation of the developed HPLC method is crucial to ensure its reliability. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines.
Table 1: Example HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Stationary Phase | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 220 nm |
| Run Time | 25 minutes |
Gas Chromatography (GC) Approaches for Volatile Derivatives or Trace Analysis of this compound
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, this compound, with its polar carboxylic acid group, is non-volatile and thermally unstable, making direct GC analysis challenging. To overcome this limitation, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.
A common derivatization strategy for carboxylic acids is esterification, for instance, by reacting the acid with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a methyl ester using diazomethane (B1218177) or methanol (B129727) with an acid catalyst. This process replaces the acidic proton with a nonpolar group, reducing the compound's boiling point and improving its chromatographic behavior.
Once derivatized, the resulting ester can be analyzed on a GC system equipped with a suitable capillary column (e.g., a mid-polarity column like a 5% phenyl-polysiloxane). For trace analysis, sensitive detectors such as an Electron Capture Detector (ECD) can be employed, as the presence of bromine and fluorine atoms in the molecule enhances its electron-capturing properties.
Mass Spectrometry Hyphenated Techniques for In-Depth Analysis of this compound
Hyphenating chromatographic techniques with mass spectrometry (MS) provides an unparalleled level of sensitivity and specificity, enabling not only quantification but also structural elucidation of the analyte and related substances.
LC-MS/MS for Sensitive Analysis of this compound in Complex Mixtures
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of compounds in complex matrices such as biological fluids or environmental samples. The HPLC system separates the this compound from matrix components, after which it enters the mass spectrometer.
An electrospray ionization (ESI) source is typically used, often in negative ion mode, to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. In the tandem mass spectrometer, this precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for quantification at very low concentrations.
Table 2: Illustrative LC-MS/MS MRM Parameters for this compound
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 264.9 (for [M-H]⁻) |
| Collision Energy | Optimized for fragmentation (e.g., 20 eV) |
| Product Ion (Q3) | Specific fragment ion (e.g., m/z 220.9 from loss of CO₂) |
| Dwell Time | 100 ms |
GC-MS for Profiling of Degradation Products or Metabolites of this compound
Gas chromatography-mass spectrometry (GC-MS) is an invaluable tool for identifying unknown compounds, such as degradation products or metabolites of this compound. Following the necessary derivatization as described for GC analysis, the separated components from the GC column are introduced into the mass spectrometer.
Electron ionization (EI) is a common ionization technique in GC-MS, which imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. By analyzing the fragmentation pattern, which would show characteristic losses such as the derivatizing group or parts of the phenylacetic acid backbone, and by comparing the spectra to libraries or interpreting the fragmentation pathways, the structure of unknown degradation products or metabolites can be elucidated.
Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis of this compound and its Analogs
Capillary electrophoresis offers an alternative high-resolution separation technique based on the differential migration of charged species in an electric field. For an acidic compound like this compound, Capillary Zone Electrophoresis (CZE) would be a suitable mode.
In a CZE method, a fused-silica capillary is filled with a background electrolyte (BGE), typically a buffer solution. At a pH above its pKa, the analyte will be negatively charged and will migrate towards the anode. The separation of this compound from its structurally similar analogs would be achieved based on differences in their charge-to-size ratios. CE is known for its high efficiency, leading to very sharp peaks and excellent resolution, making it particularly useful for separating closely related impurities from the main compound. Detection is commonly performed using a UV-Vis detector integrated into the CE instrument.
Future Prospects and Emerging Research Frontiers for 2 2 Bromo 3,5 Difluorophenyl Acetic Acid
Innovations in Green and Sustainable Synthesis
The chemical industry is increasingly focused on developing environmentally friendly and efficient synthetic methods. For 2-(2-bromo-3,5-difluorophenyl)acetic acid and related substituted phenylacetic acids, research is moving away from traditional multi-step processes that often involve harsh reagents and generate significant waste.
One promising green approach is the direct carbonylation of corresponding benzyl (B1604629) halides. For instance, a novel method for preparing 2,3-difluorophenylacetic acid involves the photohalogenation of 2,3-difluorotoluene, followed by the carbonylation of the resulting 2,3-difluorobenzyl halide. google.com This process boasts fewer reaction steps, milder conditions, and higher yields, making it a more sustainable and industrially viable option. google.com Catalysts like cobalt tetracarbonyl salts are crucial in this direct carbonylation step. google.com
The development of efficient catalytic systems is paramount. For example, copper-mediated desulfurization of thiourea (B124793) intermediates to generate reactive carbodiimides in situ allows for the direct synthesis of amides from non-activated carboxylic acids under mild conditions. rsc.org Such catalytic methods exhibit broad functional group compatibility and are applicable to the late-stage functionalization of complex molecules. rsc.org
Exploration of Unconventional Reactivity and Catalysis
The unique electronic properties of this compound, conferred by its bromine and fluorine substituents, make it a candidate for exploring novel reactivity and catalytic applications. The electron-withdrawing nature of these halogens enhances the acidity of the carboxylic acid group and influences the reactivity of the aromatic ring.
Researchers are investigating the use of this compound and its derivatives in transition-metal-assisted catalysis. For example, it is hypothesized that a 2-bromo-2,2-difluoroacetamide (B1273100) unit could undergo oxidative addition on a metal center, leading to the formation of organometallic intermediates that can participate in various coupling reactions. mdpi.com This opens up possibilities for creating new carbon-carbon bonds under catalytic conditions.
Furthermore, the bromine atom on the phenyl ring is a key functional group for cross-coupling reactions, such as the Suzuki coupling. inventivapharma.comacs.org While Suzuki reactions involving aryl groups with electron-withdrawing substituents can be less efficient, optimization of reaction conditions, including the choice of base and catalyst, can lead to moderate to good yields. inventivapharma.com The development of more robust palladium catalysts, including those based on N-heterocyclic carbenes, has proven effective for such transformations. inventivapharma.com
The reactivity of the acetic acid moiety itself is also a subject of study. Modifications of this group can alter the compound's properties and applications. For instance, conversion to the corresponding methyl ester or nitrile derivative changes its reactivity profile, with the nitrile being a precursor for heterocyclic compounds.
Advanced Machine Learning and Artificial Intelligence (AI) Applications
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. For a specialized compound like this compound, AI can be a powerful tool for accelerating research and development.
The integration of AI with automated robotic systems offers the potential for unmanned chemical synthesis. mdpi.com These systems can perform experiments, analyze results, and even use ML algorithms to predict the reactivity of different reagent combinations, enabling autonomous discovery and optimization. mdpi.com
Potential Roles in Advanced Materials Science or Supramolecular Chemistry
The unique structure of this compound suggests potential applications in materials science and supramolecular chemistry. The presence of halogen atoms and a carboxylic acid group allows for various intermolecular interactions, such as hydrogen bonding and halogen bonding, which are fundamental to the design of new materials.
In supramolecular chemistry, which focuses on "chemistry beyond the molecule," non-covalent interactions are used to assemble molecules into larger, ordered structures. frontiersin.org The ability of the carboxylic acid group to form strong hydrogen bonds, coupled with the potential for the bromine and fluorine atoms to participate in halogen bonding, could enable the use of this compound as a building block for self-assembling systems, liquid crystals, or functional organic frameworks.
The incorporation of this compound into polymers could also lead to materials with tailored properties. The halogen atoms can influence properties such as thermal stability, flame retardancy, and optical characteristics.
Challenges and Opportunities in the Comprehensive Academic Investigation
Despite its potential, the comprehensive academic investigation of this compound faces several challenges and opportunities.
Challenges:
Synthesis Complexity: The synthesis of polysubstituted aromatic compounds can be challenging, often requiring multiple steps and careful control of regioselectivity. inventivapharma.com The presence of multiple halogen substituents can also lead to side reactions and purification difficulties.
Data Scarcity: As a specialized chemical, the amount of publicly available research data on this compound is limited. This scarcity can hinder the development of accurate predictive models using AI and machine learning. revvitysignals.com
Cost: The synthesis of complex, highly functionalized molecules can be expensive, potentially limiting the scope of academic research.
Opportunities:
Novel Biological Activity: Phenylacetic acid and its derivatives are known to exhibit a wide range of biological activities. nih.govmdpi.com The unique substitution pattern of this compound presents an opportunity to explore its potential as a lead compound in medicinal chemistry.
Catalyst Development: The challenges associated with the synthesis of this compound provide an impetus for the development of new and more efficient catalytic systems. inventivapharma.com
Computational Chemistry: In the absence of extensive experimental data, computational methods can provide valuable insights into the properties and reactivity of this compound. These studies can guide experimental work and accelerate the discovery process.
Interdisciplinary Research: The potential applications of this compound in materials science, supramolecular chemistry, and medicinal chemistry create opportunities for collaboration between different scientific disciplines.
Q & A
Basic: What are the recommended synthetic routes for 2-(2-bromo-3,5-difluorophenyl)acetic acid?
Methodological Answer:
Synthesis typically involves bromination and fluorination of a phenylacetic acid precursor. For example:
Substitution Strategy : Start with 3,5-difluorophenylacetic acid. Introduce bromine at the ortho position using electrophilic aromatic substitution (e.g., NBS in presence of a Lewis acid like FeBr₃).
Protecting Group Use : Protect the acetic acid moiety (e.g., methyl ester formation) to prevent side reactions during bromination .
Purification : Column chromatography or recrystallization (using solvents like ethyl acetate/hexane) ensures purity. Validate via NMR and LC-MS.
Key Consideration : Monitor regioselectivity, as competing para-bromination may occur in similar analogs (e.g., 2-(4-bromo-2,5-difluorophenyl)acetic acid in ).
Basic: How is this compound characterized to confirm its structure and purity?
Methodological Answer:
- NMR Spectroscopy : Analyze , , and NMR to confirm substitution patterns. For example, NMR shows distinct shifts for 3,5-difluoro groups (~-110 ppm in DMSO-d6) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 251.02 for [M+H] based on ).
- Elemental Analysis : Confirm C, H, Br, and F percentages (deviation <0.4% acceptable).
- Melting Point : Compare with structurally similar compounds (e.g., 2-(4-bromo-2,5-difluorophenyl)acetic acid melts at ~117–119°C in ).
Advanced: How can crystallographic data resolve ambiguities in substitution patterns?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX (e.g., SHELXL for refinement) to determine bond lengths and angles, confirming bromine and fluorine positions .
- ORTEP Visualization : Generate thermal ellipsoid plots (via ORTEP-III) to assess positional disorder or rotational flexibility in the acetic acid moiety .
- Case Study : In analogous compounds (e.g., 2-(2-methoxyphenyl)acetic acid in ), hydrogen-bonded dimers stabilize the crystal lattice. Similar analysis applies here.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
